molecular formula C18H20N2O3S B11469611 N-(2-{[1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

N-(2-{[1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

Cat. No.: B11469611
M. Wt: 344.4 g/mol
InChI Key: BDHYENYURLFECT-UHFFFAOYSA-N
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Description

N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carbonyl chloride, which reacts with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is then reacted with 2-bromoethyl acetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring and acetamide group but lacks the tetrahydroquinoline moiety.

    Tetrahydroquinoline derivatives: Similar in structure but may have different substituents on the quinoline ring.

    N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)AMINE: Similar structure but with an amine group instead of an acetamide.

Uniqueness

N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE is unique due to the combination of the thiophene ring, tetrahydroquinoline moiety, and acetamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-[[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide

InChI

InChI=1S/C18H20N2O3S/c1-13(21)19-9-11-23-15-7-2-5-14-6-3-10-20(17(14)15)18(22)16-8-4-12-24-16/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,21)

InChI Key

BDHYENYURLFECT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CS3

Origin of Product

United States

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